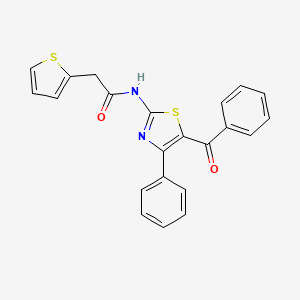
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C22H16N2O2S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound characterized by a thiazole ring fused with a thiophene moiety and a benzoyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound has been the subject of various studies aimed at understanding its pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula for this compound is C19H16N2O2S. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
- Introduction of the Benzoyl Group : Achieved through Friedel-Crafts acylation.
- Coupling with Thiophene : The final step involves coupling the thiazole derivative with thiophenes under specific conditions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways, thereby promoting cell death in tumor lines such as A549 (lung cancer) and C6 (glioma) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6f | A549 | 10 | Induction of apoptosis via caspase activation |
| 6g | C6 | 15 | Inhibition of DNA synthesis and cell cycle arrest |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar thiazole compounds have demonstrated efficacy against various pathogens. For instance, derivatives have shown activity against bacteria and fungi, indicating that this compound may also possess similar properties.
Table 2: Antimicrobial Activity of Related Compounds
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways crucial for cell survival and apoptosis.
Case Studies
Recent studies have evaluated the anticancer effects of similar compounds through various assays:
- MTT Assay : Used to assess cell viability post-treatment with thiazole derivatives.
- Caspase Activation Assays : Demonstrated that these compounds can significantly increase caspase activity in treated cells, indicating apoptosis.
Propiedades
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S2/c25-18(14-17-12-7-13-27-17)23-22-24-19(15-8-3-1-4-9-15)21(28-22)20(26)16-10-5-2-6-11-16/h1-13H,14H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDDYDUUFZFQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CC=CS3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














